(5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 86240-28-0
VCID: VC4341853
InChI: InChI=1S/C6H7NO2S2/c1-2-9-3-4-5(8)7-6(10)11-4/h3H,2H2,1H3,(H,7,8,10)/b4-3-
SMILES: CCOC=C1C(=O)NC(=S)S1
Molecular Formula: C6H7NO2S2
Molecular Weight: 189.25

(5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 86240-28-0

Cat. No.: VC4341853

Molecular Formula: C6H7NO2S2

Molecular Weight: 189.25

* For research use only. Not for human or veterinary use.

(5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one - 86240-28-0

Specification

CAS No. 86240-28-0
Molecular Formula C6H7NO2S2
Molecular Weight 189.25
IUPAC Name (5Z)-5-(ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C6H7NO2S2/c1-2-9-3-4-5(8)7-6(10)11-4/h3H,2H2,1H3,(H,7,8,10)/b4-3-
Standard InChI Key BPNCBJFIFVKUAA-ARJAWSKDSA-N
SMILES CCOC=C1C(=O)NC(=S)S1

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

(5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one (CAS: 86240-28-0) has the molecular formula C₆H₇NO₂S₂ and a molecular weight of 189.25 g/mol . Its IUPAC name, (5Z)-5-(ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects the Z-configuration of the ethoxymethylene substituent at position 5 and the thioxo group at position 2 . The planar thiazolidinone core enables conjugation between the exocyclic double bond and the carbonyl group at C4, contributing to its electrophilic reactivity .

Table 1: Key Chemical Properties

PropertyValue
CAS Number86240-28-0
Molecular FormulaC₆H₇NO₂S₂
Molecular Weight189.25 g/mol
IUPAC Name(5Z)-5-(ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
SMILESCCO/C=C\1/SC(=S)NC1=O
InChI KeyBPNCBJFIFVKUAA-ARJAWSKDSA-N

Synthesis and Modification Strategies

Conventional Synthesis Routes

The compound is typically synthesized via condensation reactions between 4-thioxo-thiazolidinone precursors and ethoxy-substituted aldehydes under acidic or basic conditions . For example, microwave-assisted methods have been employed to enhance reaction efficiency, reducing synthesis times from hours to minutes while maintaining yields above 70% .

Functionalization and Derivatization

The exocyclic double bond at C5 serves as a reactive site for cycloaddition reactions and Michael additions, enabling the synthesis of fused heterocycles. For instance, reactions with acrylonitrile or ethyl acrylate yield thiopyrano[2,3-d]thiazoles, which retain bioactivity while mitigating PAINS-related issues .

Table 2: Representative Synthetic Modifications

Reaction PartnerProduct ClassBiological Relevance
AcrylonitrileThiopyrano[2,3-d]thiazolesAnticancer agents
N-PhenylmaleimideSpiro-thiazolidinonesAntimicrobial activity
MalononitrileDihydropyridine derivativesEnzyme inhibition

Biological Activities and Pharmacological Profiles

Antimicrobial Effects

(5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one exhibits broad-spectrum antimicrobial activity. Derivatives have shown MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to thiol-mediated disruption of bacterial cell membranes . The thioxo group enhances membrane permeability, while the ethoxymethylene moiety modulates lipophilicity .

PAINS Considerations

Despite its bioactivity, the compound’s electrophilic exocyclic double bond reacts with cellular thiols (e.g., glutathione), leading to false positives in high-throughput screens . Molecular docking studies suggest that rigidifying the structure through annulation or introducing bulky substituents at N3 improves target specificity .

Applications in Medicinal Chemistry

Anticancer Drug Development

Derivatives such as 3f (GI₅₀: 0.37–0.67 µM) demonstrate potent cytotoxicity against leukemia and colon cancer cell lines by inhibiting topoisomerase IIα and inducing apoptosis via caspase-3 activation . The ethylene spacer between the thiazolidinone core and aryl groups optimizes DNA intercalation .

Hybrid Pharmacophore Design

Hybrid molecules combining the thiazolidinone core with quinolone or chalcone motifs exhibit synergistic effects against multidrug-resistant Mycobacterium tuberculosis (MIC: 2 µg/mL) . The ethoxymethylene group enhances pharmacokinetic properties by increasing metabolic stability in hepatic microsomes .

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (DMSO-d₆): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 4.25 (q, J=7.0 Hz, 2H, OCH₂), 6.95 (s, 1H, CH=), 10.2 (s, 1H, NH) .

  • IR (KBr): 1715 cm⁻¹ (C=O), 1210 cm⁻¹ (C=S).

  • MS (ESI+): m/z 190.1 [M+H]⁺ .

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